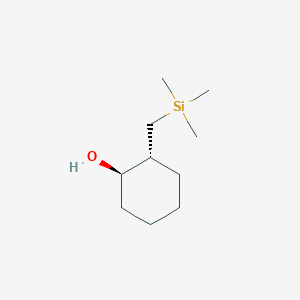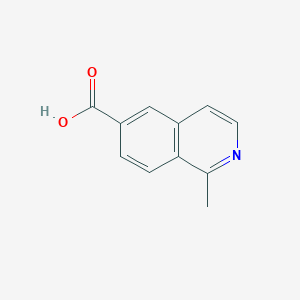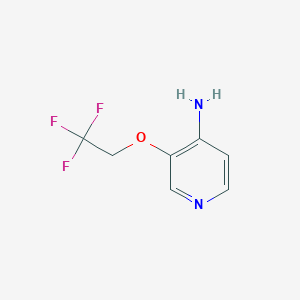
5-Methoxy-2,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,8-dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxy-2,8-dimethylquinoline can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for producing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .
Another method involves the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions . Additionally, microwave-assisted synthesis has been employed to produce quinoline derivatives efficiently and with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products have significant applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
5-Methoxy-2,8-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural products.
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,8-dimethylquinoline involves its interaction with various molecular targets. For instance, quinoline derivatives have been shown to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways . The presence of the methoxy group may enhance the compound’s ability to interact with these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methoxy-2,8-dimethylquinoline include:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a single methyl group.
5-Methoxyquinoline: A derivative with a methoxy group at the 5-position.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which can enhance its chemical reactivity and biological activity. This combination of functional groups may provide a synergistic effect, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
5-methoxy-2,8-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-4-7-11(14-3)10-6-5-9(2)13-12(8)10/h4-7H,1-3H3 |
Clave InChI |
HSTDUUIQCVOQEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)OC)C=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


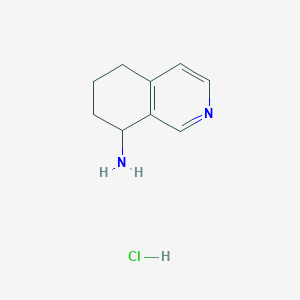
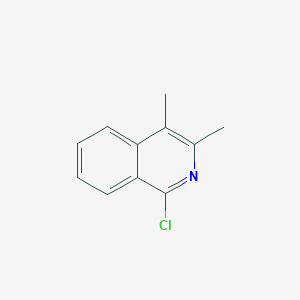
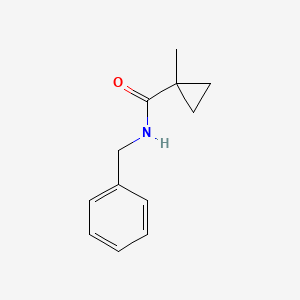
![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
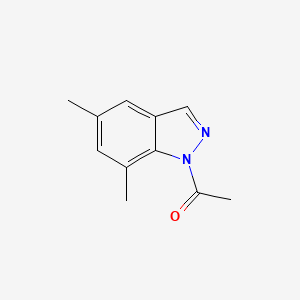

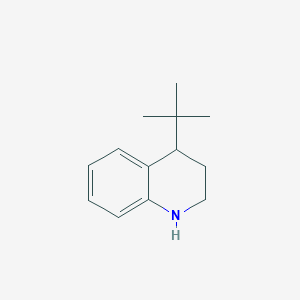

![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)
